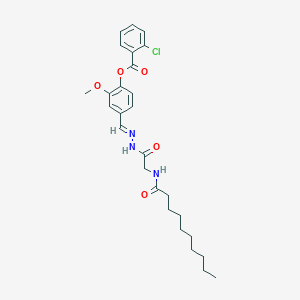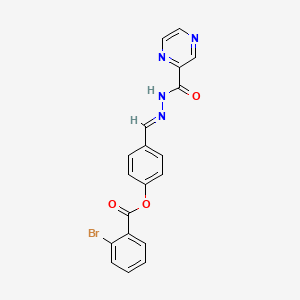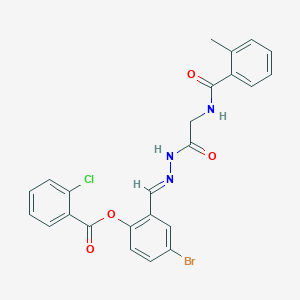
1-(2-((4-CL-PH)Sulfonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a naphthyl group, a sulfonyl group, and a dimethoxybenzoate moiety.
Vorbereitungsmethoden
The synthesis of 1-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the naphthyl intermediate: This step involves the preparation of the naphthyl derivative through a series of reactions, such as Friedel-Crafts acylation.
Introduction of the sulfonyl group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like chlorosulfonic acid.
Formation of the carbohydrazonoyl intermediate: This step involves the reaction of the naphthyl intermediate with hydrazine derivatives to form the carbohydrazonoyl group.
Coupling with 3,4-dimethoxybenzoic acid: The final step involves the coupling of the carbohydrazonoyl intermediate with 3,4-dimethoxybenzoic acid under appropriate reaction conditions to form the target compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of ester bonds and formation of corresponding acids and alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is used in biochemical studies to investigate enzyme interactions and protein binding.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can be compared with similar compounds such as:
4-(2-((4-Methylphenyl)sulfonyl)amino)ac)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: This compound has a similar structure but with a methyl group instead of a chlorine atom.
4-(2-((4-Chlorophenyl)sulfonyl)amino)ac)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound has a methoxy group instead of a dimethoxybenzoate moiety.
4-(2-((3,4-Dichlorobenzoyl)amino)ac)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: This compound has a dichlorobenzoyl group instead of a chlorophenyl group.
Eigenschaften
CAS-Nummer |
765912-75-2 |
|---|---|
Molekularformel |
C26H21ClN2O6S |
Molekulargewicht |
525.0 g/mol |
IUPAC-Name |
[1-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C26H21ClN2O6S/c1-33-24-14-8-18(15-25(24)34-2)26(30)35-23-13-7-17-5-3-4-6-21(17)22(23)16-28-29-36(31,32)20-11-9-19(27)10-12-20/h3-16,29H,1-2H3/b28-16+ |
InChI-Schlüssel |
JKWZYWGARGZSHY-LQKURTRISA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NS(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNS(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12026307.png)
![N-(4-Nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026324.png)
![4-[(5E)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12026326.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12026332.png)

![2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12026351.png)


![5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026366.png)

![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12026373.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12026375.png)
![N-(2,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12026392.png)

